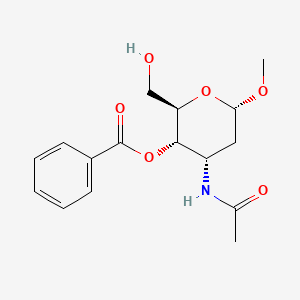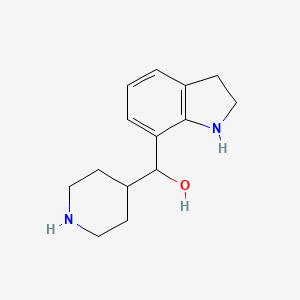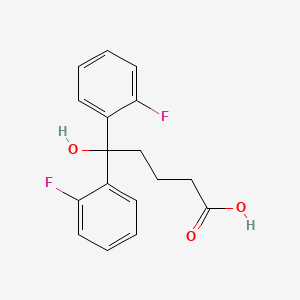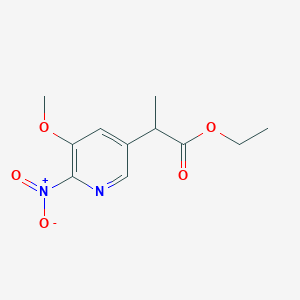
Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a pyridine ring substituted with methoxy and nitro groups, making it a unique and potentially useful molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction scheme is as follows: [ \text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-6-nitropyridin-3-yl derivatives.
Reduction: Formation of 5-methoxy-6-aminopyridin-3-yl derivatives.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propanoate: Similar in structure but lacks the pyridine ring and nitro group.
Uniqueness
Ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate is unique due to its substituted pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2O5 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
ethyl 2-(5-methoxy-6-nitropyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H14N2O5/c1-4-18-11(14)7(2)8-5-9(17-3)10(12-6-8)13(15)16/h5-7H,4H2,1-3H3 |
Clé InChI |
LOOIOGIUHSPMDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=CC(=C(N=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


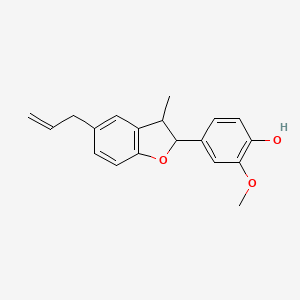
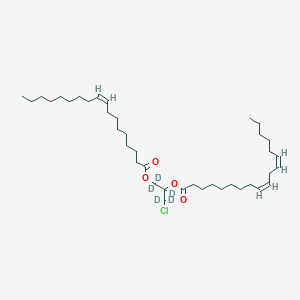
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)

![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)


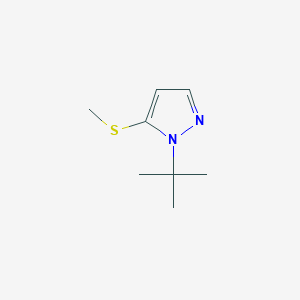
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)

